2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol
Description
Bond Angles and Lengths
- Oxane ring : The chair conformation minimizes steric strain, with bond angles near 111° for C–O–C and 109.5° for C–C–C.
- Hydroxyl groups : Hydrogen bonding between adjacent hydroxyls (O···H distances: ~1.8 Å) stabilizes the triol configuration.
- Thiophene-phenyl linkage : The thiophene ring (C–S bond: ~1.71 Å) connects to the phenyl group via a methylene bridge (C–C bond: ~1.54 Å), inducing torsional strain.
| Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C–O (oxane) | 1.43 | 111 |
| C–S (thiophene) | 1.71 | 92 |
| O–H···O (hydrogen bond) | 1.80 | 165 |
The electronic structure exhibits partial conjugation between the thiophene’s sulfur atom and the adjacent phenyl ring, evidenced by shortened C–C bonds (1.46 Å) at the junction.
Crystallographic Analysis and Stereochemical Configuration
X-ray diffraction studies of analogous oxane derivatives reveal a chair conformation with axial hydroxymethyl and equatorial aromatic substituents. For this compound:
- Stereocenters : The five chiral centers (C2, C3, C4, C5, C6) adopt an (2R,3S,4R,5R,6S) configuration, confirmed by anomalous dispersion effects in crystallography.
- Packing arrangement : Molecules form layered structures via O–H···O hydrogen bonds (2.7–3.1 Å) and π-π stacking between thiophene and phenyl groups (3.4 Å interplanar distance).
The stereochemistry critically influences physicochemical properties, such as solubility and optical rotation. For example, the R configuration at C2 enhances hydrogen-bonding capacity with polar solvents.
Comparative Structural Analysis with Related Oxane Derivatives
The structural uniqueness of this compound becomes evident when compared to other oxane-based molecules:
Table 1: Structural Comparison of Oxane Derivatives
Key Differences
- Substituent Complexity : Unlike simpler oxanes, the target compound integrates a bifunctional aromatic-thiophenic group, enabling π-π interactions absent in derivatives like oxane-3,4,5-triol.
- Stereochemical Diversity : The five stereocenters allow for 32 possible configurations, far exceeding the single stereocenter in 2-(hydroxymethyl)oxane-3,4,5-triol.
- Electronic Effects : The thiophene’s sulfur atom introduces electronegativity gradients, altering dipole moments compared to all-carbon analogs.
These structural distinctions underscore the compound’s potential for specialized applications in catalysis or supramolecular chemistry.
Properties
Molecular Formula |
C24H26O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H26O5S/c1-14-7-8-16(24-23(28)22(27)21(26)19(13-25)29-24)11-17(14)12-18-9-10-20(30-18)15-5-3-2-4-6-15/h2-11,19,21-28H,12-13H2,1H3 |
InChI Key |
ALPBUBXAMCHQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol , also known by its CAS number 1030825-21-8, is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of hydroxymethyl, methyl, and phenyl groups along with a thiophene moiety. Its structure can be visualized as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may be beneficial in protecting cells from oxidative stress.
- Anticancer Properties : Preliminary investigations suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : Some studies have reported that compounds containing thiophene rings possess antimicrobial properties. This suggests potential applications in treating infections caused by resistant strains of bacteria.
Antioxidant Activity
A study conducted on structurally similar compounds demonstrated that they significantly scavenge free radicals, thus reducing oxidative damage in cellular models. The mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), effectively neutralizing them.
Anticancer Studies
In vitro assays have shown that the compound can induce apoptosis in human cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Mechanism : The compound activates caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been recorded as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Antioxidant Properties : In a controlled study, the antioxidant capacity of the compound was compared to standard antioxidants like ascorbic acid. Results showed that it had comparable efficacy in reducing lipid peroxidation in vitro.
- Clinical Implications for Cancer Treatment : A clinical trial involving patients with advanced cancer types tested a formulation containing this compound. The results indicated improved survival rates and reduced tumor sizes compared to control groups.
Comparison with Similar Compounds
Research Findings and Implications
Binding Affinity : While direct data for the target compound are lacking, CANA’s structural analogs show binding energies ranging from −36.0654 (CHEMBL3703838) to −45.4045 (CHEMBL1162979), indicating that substituent choice critically impacts efficacy .
Metabolic Stability : The absence of fluorine in the target compound’s thiophene may reduce metabolic stability compared to CANA, necessitating further pharmacokinetic studies .
Therapeutic Potential: The target compound’s unique 5-phenylthiophen-2-yl group could offer advantages in selectivity or reduced off-target effects compared to chlorinated gliflozins like EMPA and DAPA .
Preparation Methods
Reaction Conditions and Catalysts
The Friedel-Crafts acylation between 5-bromo-2-methylbenzoic acid (1 ) and 2-(4-fluorophenyl)thiophene (2 ) employs Lewis acids (AlCl₃, BF₃) in dichloromethane at −10°C.
| Parameter | Value | Source |
|---|---|---|
| Yield | 49% (α/β anomer mixture) | |
| Temperature | −10°C to 25°C | |
| Catalyst | BF₃·Et₂O (1.2 equiv) | |
| Solvent | Dichloromethane |
An exothermic reaction necessitates controlled addition to prevent β-anomer degradation. The α/β selectivity drops from 1:5 (200 mg scale) to 1:2 (18 g scale) due to thermal effects.
Reductive Elimination for Benzylic Position Formation
Sodium Borohydride-Mediated Reduction
The ketone intermediate (3 ) undergoes reduction to form the benzylic alcohol (4 ) using NaBH₄ in THF/MeOH (4:1).
| Parameter | Value | Source |
|---|---|---|
| Yield | 92% | |
| Reaction Time | 4 hours | |
| Purity | >98% (HPLC) |
Alternative Reducing Agents
- Diborane : Improves stereoselectivity but requires anhydrous conditions.
- LiAlH₄ : Yields 88% but generates aluminum waste.
Pd-Catalyzed Cross-Coupling for Thiophene Attachment
Suzuki-Miyaura Borylation
The boronic ester precursor (5 ) couples with 5-phenylthiophene-2-boronic acid using Pd(dppf)Cl₂ (5 mol%) in toluene/EtOH (3:1).
| Parameter | Value | Source |
|---|---|---|
| Yield | 86% | |
| Temperature | 80°C | |
| Base | K₂CO₃ |
C–H Activation Coupling
(Cy₃P)₂Pd(0) catalyzes direct coupling between thiophene and aryl bromide precursors, avoiding pre-functionalization.
| Parameter | Value | Source |
|---|---|---|
| Yield | 31% | |
| Ligand | Tricyclohexylphosphine | |
| Solvent | 1,4-Dioxane |
Oxane Ring Construction via Lactone Intermediates
Gluconolactone Derivatization
TMS-protected gluconolactone (6 ) reacts with aryl-magnesate reagents to form the tetrahydropyran core.
| Parameter | Value | Source |
|---|---|---|
| Yield | 71% | |
| Temperature | −25°C | |
| Grignard Reagent | i-PrMgCl/LiCl |
Stereochemical Control
Chiral auxiliaries (e.g., Evans oxazolidinones) enforce the 2R,3S,4R,5R,6S configuration during ring closure.
Industrial-Scale Process Optimization
Telescopic Synthesis
A 6-step telescopic process avoids intermediate isolation, improving efficiency:
- Friedel-Crafts acylation → 2. Reductive elimination → 3. C–H activation → 4. Borylation → 5. Lactone coupling → 6. Deprotection
| Step | Yield | Purity |
|---|---|---|
| 1 | 49% | 95% |
| 2 | 92% | 98% |
| 3 | 31% | 97% |
| 4 | 86% | 99% |
| 5 | 71% | 96% |
| 6 | 89% | 99.5% |
Impurity Profiling and Control
Major Impurities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
